

# Inarigivir Development for HBV: A Technical Support Resource

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## Compound of Interest

Compound Name: *Inarigivir*

Cat. No.: *B1671813*

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This technical support center provides researchers, scientists, and drug development professionals with information regarding the discontinued development of **Inarigivir** for the treatment of Hepatitis B Virus (HBV). The following content, presented in a question-and-answer format, addresses potential issues and frequently asked questions based on available clinical trial data and scientific publications.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of **Inarigivir**'s clinical development for HBV?

The development of **Inarigivir** (soproxil) for chronic HBV was halted by Spring Bank Pharmaceuticals due to significant patient safety concerns that emerged during the Phase IIb CATALYST trials.<sup>[1][2][3]</sup> The decision was made following unexpected serious adverse events, which tragically included one patient death.<sup>[1][2][4]</sup>

Q2: What specific adverse events were observed in the CATALYST trials?

In the CATALYST 2 trial, which evaluated a 400mg dose of **Inarigivir**, several virally-suppressed chronic HBV patients exhibited signs of liver injury.<sup>[3][5]</sup> Laboratory findings for three of these patients revealed evidence of hepatocellular dysfunction and elevated alanine transaminase (ALT) levels.<sup>[4][5][6]</sup> These events were considered potentially indicative of direct

liver injury rather than the desired immune-mediated flares that can sometimes precede viral clearance.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Q3: What was the proposed mechanism of action for **Inarigivir**?

**Inarigivir** is an orally administered small molecule designed to act as a selective immunomodulator. Its primary mechanism of action was the activation of the retinoic acid-inducible gene I (RIG-I), an intracellular pattern recognition receptor.[\[1\]](#)[\[2\]](#) By binding to and activating RIG-I, **Inarigivir** was intended to stimulate the body's innate immune system to fight HBV. This activation triggers downstream signaling pathways, leading to the production of interferons and other antiviral proteins.[\[1\]](#)[\[2\]](#)

Q4: Did **Inarigivir** show any efficacy against HBV before the trials were halted?

Yes, earlier Phase II trials, such as the ACHIEVE trial, suggested that **Inarigivir** had antiviral activity against HBV. Data from these studies showed that treatment with **Inarigivir**, at doses up to 200 mg, was associated with reductions in HBV DNA, HBV RNA, and hepatitis B surface antigen (HBsAg) levels.[\[7\]](#)

## Troubleshooting Guide for In Vitro and Preclinical Studies

This guide is intended to assist researchers working with RIG-I agonists or studying HBV replication in vitro who may encounter challenges similar to those that may have been faced during **Inarigivir**'s development.

Issue 1: Distinguishing between desired immune-mediated ALT flares and drug-induced liver injury.

- Background: In HBV treatment, a transient increase in ALT levels (an ALT flare) can signify a beneficial immune response clearing infected hepatocytes. However, it can also indicate drug-induced hepatotoxicity. In the **Inarigivir** CATALYST 2 trial, the observed ALT elevations were suspected to be the latter.[\[4\]](#)[\[6\]](#)
- Troubleshooting/Experimental Approach:

- Immune Marker Analysis: Concurrently measure levels of key cytokines (e.g., IFN- $\alpha$ , IFN- $\beta$ , IL-6, TNF- $\alpha$ ) and markers of immune cell activation. A robust cytokine response accompanying an ALT elevation would support an immune-mediated mechanism.
- Hepatotoxicity Assays: In in vitro models (e.g., primary human hepatocytes, HepG2 cells), assess for direct cytotoxicity using assays such as LDH release, MTT, or high-content imaging for markers of apoptosis (e.g., caspase-3/7 activation).
- Mechanism-Based Biomarkers: Investigate biomarkers specific to the drug's pathway. For a RIG-I agonist, this could involve measuring the expression of interferon-stimulated genes (ISGs). An ALT elevation without a corresponding strong ISG induction might raise concerns about off-target toxicity.

Issue 2: Unexpected cytotoxicity in cell-based HBV replication assays.

- Background: High concentrations of experimental compounds can lead to cytotoxicity, confounding the interpretation of antiviral activity.
- Troubleshooting/Experimental Approach:
  - Dose-Response Cytotoxicity Assessment: Always perform a cytotoxicity assay (e.g., CC50 determination) in parallel with the antiviral assay. This allows for the calculation of a selectivity index ( $SI = CC50/EC50$ ), which is a critical measure of a compound's therapeutic window.
  - Microscopy: Visually inspect cell monolayers for signs of stress or death (e.g., rounding, detachment) at different compound concentrations.
  - Control Compounds: Include a well-characterized cytotoxic agent as a positive control in your cytotoxicity assays and a known non-toxic antiviral (e.g., entecavir) as a negative control.

## Data Presentation

Table 1: Summary of Efficacy Data from a Phase IIa Study of **Inarigivir** in Treatment-Naïve Chronic HBV Patients (ACHIEVE Trial - 12 weeks treatment)

Parameter	Inarigivir Dose	Mean Reduction from Baseline	Placebo
HBV DNA (log10 IU/mL)	25 mg	0.61	0.04
200 mg	1.58		
HBV RNA (log10 copies/mL)	25-200 mg	-0.39 to -0.58	-0.15
HBsAg (log10 IU/mL)	25-200 mg	-0.10 to -0.18	+0.0026

Data adapted from a 2023 publication on a Phase 2 study of **Inarigivir**.[\[7\]](#)

## Experimental Protocols

While specific, proprietary protocols for **Inarigivir** are not publicly available, the following are generalized methodologies for key experiments relevant to its development.

### 1. RIG-I Activation Assay (Cell-based Reporter Assay)

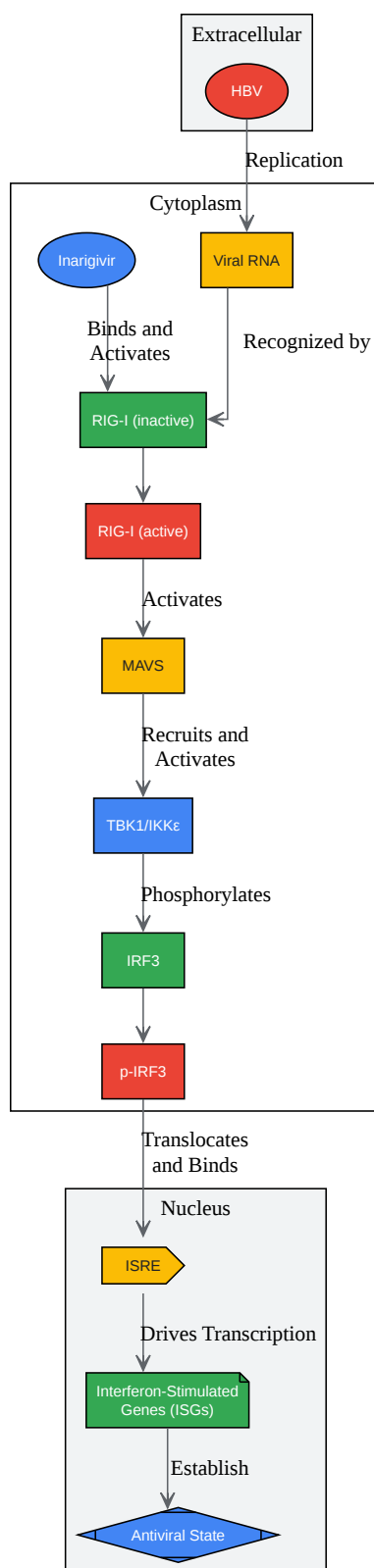
- Objective: To determine if a compound activates the RIG-I signaling pathway.
- Methodology:
  - Cell Line: Use a human cell line (e.g., A549, HEK293) stably transfected with a reporter construct, such as a luciferase gene under the control of an interferon-stimulated response element (ISRE) promoter.
  - Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound (e.g., a RIG-I agonist) for a specified period (e.g., 18-24 hours). Include a positive control (e.g., poly(I:C) or a known RIG-I agonist) and a negative control (vehicle).
  - Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

- Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a parallel cytotoxicity assay or a co-transfected constitutive reporter). Plot the normalized signal against the compound concentration to determine the EC50 (the concentration at which 50% of the maximal response is achieved).

## 2. HBV Replication Assay (in HepG2.2.15 cells)

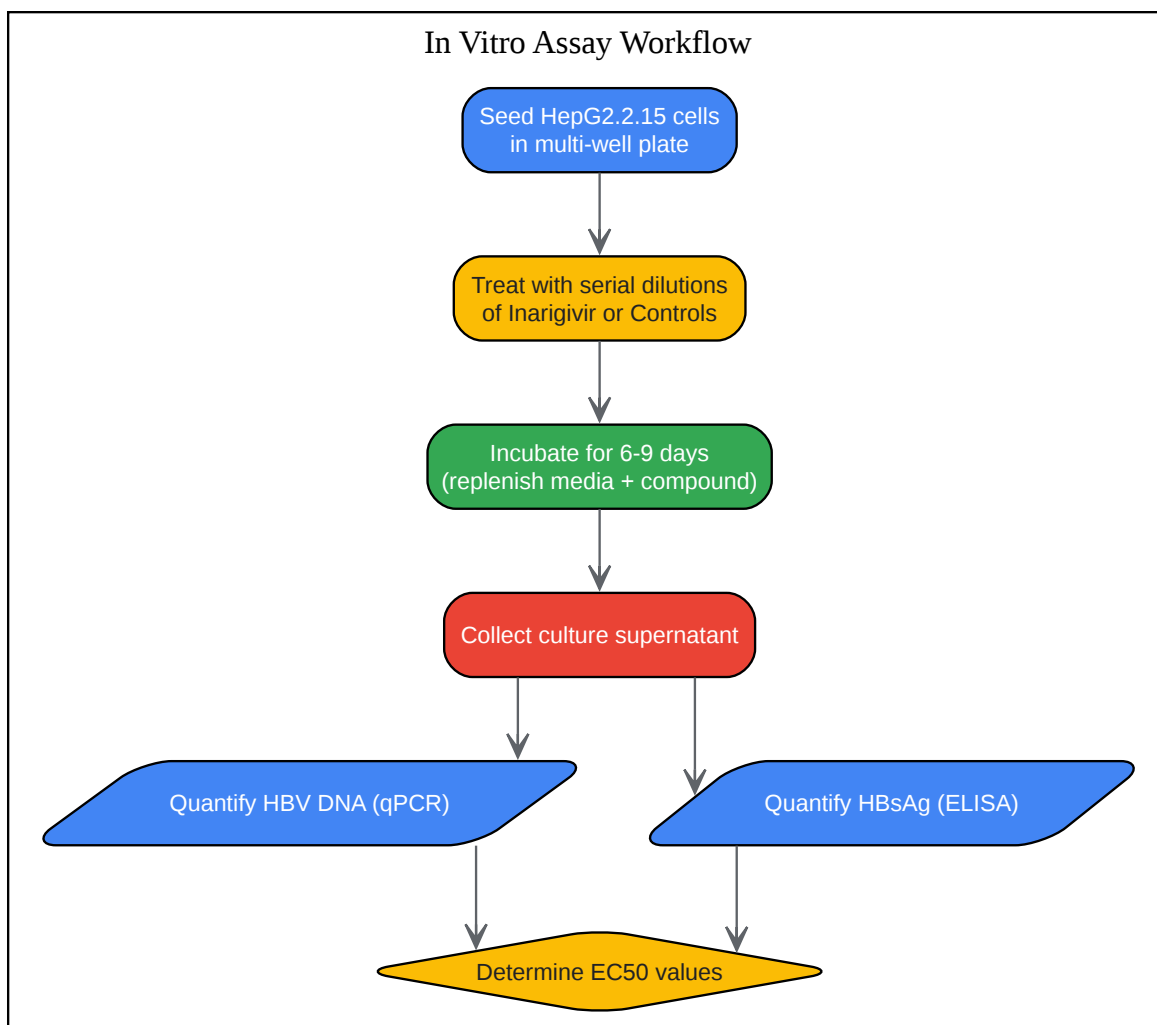
- Objective: To measure the in vitro antiviral activity of a compound against HBV.
- Methodology:
  - Cell Line: Culture HepG2.2.15 cells, which are a human hepatoblastoma cell line that stably expresses the HBV genome and secretes viral particles.
  - Treatment: Seed the cells in a multi-well plate. After the cells have reached a suitable confluency, replace the culture medium with a medium containing serial dilutions of the test compound. Include a known anti-HBV drug (e.g., tenofovir) as a positive control and a vehicle control.
  - Incubation: Incubate the cells for a period that allows for multiple rounds of viral replication (e.g., 6-9 days), replenishing the medium with the compound every 2-3 days.
  - Quantification of Viral Markers:
    - HBV DNA: Collect the cell culture supernatant and extract viral DNA. Quantify the HBV DNA levels using a quantitative real-time PCR (qPCR) assay targeting a conserved region of the HBV genome.
    - HBsAg/HBeAg: The levels of secreted hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) in the supernatant can be quantified using commercially available enzyme-linked immunosorbent assays (ELISAs).
  - Data Analysis: Calculate the percentage inhibition of each viral marker at each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage inhibition against the compound concentration.

## Visualizations



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Caption: Proposed signaling pathway of **Inarigivir**.



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Caption: Generalized workflow for HBV replication assay.

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